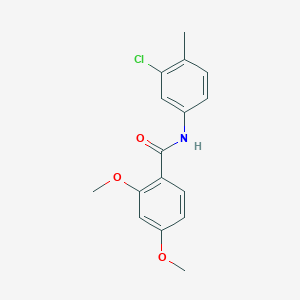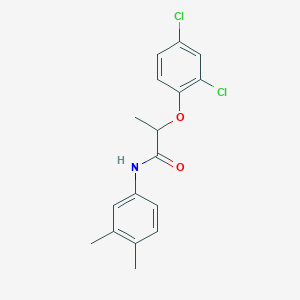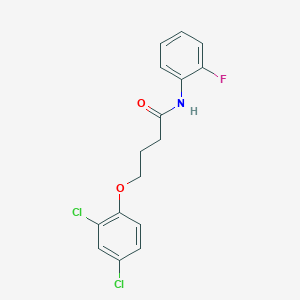
4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide, also known as DCFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCFB is a synthetic compound that belongs to the class of amides and is commonly used as a tool in various biochemical and physiological studies.
Wirkmechanismus
DCFV acts as an antagonist for the G protein-coupled receptor GPR55. It has been shown to bind to the receptor and inhibit its activity, leading to a decrease in the production of certain signaling molecules. This, in turn, can have an effect on various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
DCFV has been shown to have a number of biochemical and physiological effects. It has been shown to decrease inflammation and pain perception in animal models, and it has also been shown to have an effect on immune function. Additionally, 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide has been shown to have an effect on dopamine receptors, which may have implications for the treatment of certain psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DCFV has a number of advantages for use in lab experiments. It is a synthetic compound that is easy to obtain and purify, and it has a well-established mechanism of action. Additionally, 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide has been extensively studied, and there is a large body of literature on its effects and potential applications. However, there are also limitations to the use of 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide in lab experiments. It can be difficult to work with in certain contexts, and its effects may be dependent on a number of factors, including the dose used and the specific experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research on DCFV. One potential avenue of research is the development of new compounds that are similar to 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide but have improved properties, such as increased potency or selectivity for certain receptors. Additionally, there is a need for further research on the effects of 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide on various physiological processes, including immune function and pain perception. Finally, there is a need for further research on the potential applications of 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide in the treatment of various diseases and disorders.
Synthesemethoden
DCFV can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dichlorophenol and 2-fluoroaniline with butyric anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
DCFV has been extensively studied for its potential applications in scientific research. It has been used as a tool in various biochemical and physiological studies, including studies on the endocannabinoid system, G protein-coupled receptors, and the immune system. 4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide has also been used to study the effects of various drugs on the body, including the effects of antipsychotic drugs on dopamine receptors.
Eigenschaften
Molekularformel |
C16H14Cl2FNO2 |
|---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-(2-fluorophenyl)butanamide |
InChI |
InChI=1S/C16H14Cl2FNO2/c17-11-7-8-15(12(18)10-11)22-9-3-6-16(21)20-14-5-2-1-4-13(14)19/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21) |
InChI-Schlüssel |
DTTQYUASGMYREQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



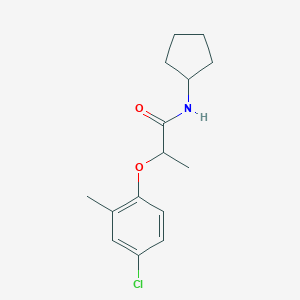

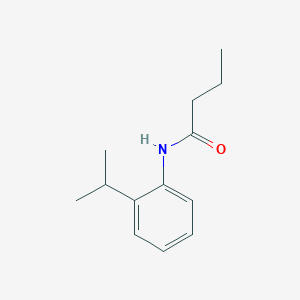
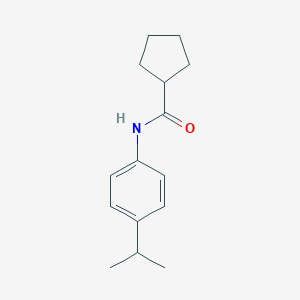
![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)

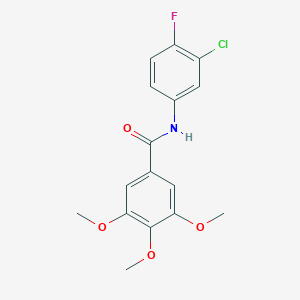
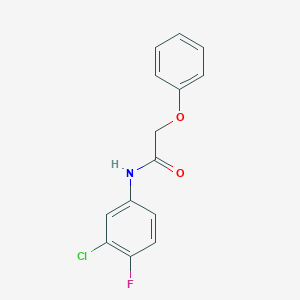


![N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)
